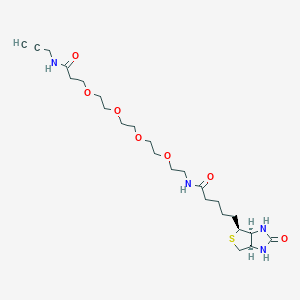

Biotin-PEG4-amide-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N4O7S/c1-2-8-25-22(30)7-10-32-12-14-34-16-17-35-15-13-33-11-9-26-21(29)6-4-3-5-20-23-19(18-36-20)27-24(31)28-23/h1,19-20,23H,3-18H2,(H,25,30)(H,26,29)(H2,27,28,31)/t19-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLJWRIKUZDUPV-JTAQYXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-amide-Alkyne is a versatile chemical probe that serves as a cornerstone in modern chemical biology and drug discovery. This trifunctional molecule, featuring a biotin (B1667282) handle for affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne for bioorthogonal conjugation, enables the selective labeling and isolation of a wide array of biomolecules. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and diverse applications of this compound, with a focus on its utility in proteomics, glycomics, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a biotinylation reagent designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Its molecular structure is engineered for optimal performance in complex biological systems.

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling highly selective and robust affinity-based purification of labeled molecules.[2][3]

-

PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[4] This hydrophilic spacer also extends from the biotin moiety, minimizing steric hindrance and ensuring efficient binding to streptavidin.[1]

-

Terminal Alkyne: A bioorthogonal functional group that reacts specifically and efficiently with azide-containing molecules in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]

The combination of these three components makes this compound an invaluable tool for a multitude of applications, including the identification and characterization of protein-protein interactions, post-translational modifications, and the targeted degradation of proteins.

Core Applications and Principles

The primary utility of this compound lies in its ability to covalently "click" onto azide-modified biomolecules. This azide (B81097) functionality is typically introduced metabolically or through enzymatic or chemical modification.

Metabolic Labeling and Proteomics: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for identifying newly synthesized proteins within a complex proteome.[7] Cells are cultured with an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[8][9] AHA is incorporated into newly synthesized proteins during translation. Following cell lysis, the azide-modified proteins are reacted with this compound via CuAAC. The resulting biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.[8][10]

Metabolic Glycoengineering and Glycomics

Similar to BONCAT, metabolic glycoengineering utilizes unnatural monosaccharides bearing an azide group to probe glycan biosynthesis and dynamics. For instance, cells can be treated with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into sialic acid residues of glycoproteins.[11][12] These azide-modified glycans can then be tagged with this compound for visualization, enrichment, and identification of glycoproteins.[12][13]

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a valuable building block in the synthesis of PROTACs.[5][6][14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The alkyne group of this compound can be "clicked" onto an azide-functionalized ligand for the target protein or the E3 ligase, while the biotin serves as a versatile handle for purification or detection during the development and characterization of the PROTAC molecule.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its application in click chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₃₅N₃O₆S |

| Molecular Weight | 457.59 g/mol |

| Purity | Typically >95% (HPLC) |

| Solubility | Soluble in DMSO, DMF, and water |

| Storage | Store at -20°C, desiccated |

Table 2: Typical Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagent | Stock Concentration | Final Concentration |

| Azide-labeled Biomolecule | Varies | 10-100 µM |

| This compound | 10 mM in DMSO | 20-200 µM (2-10 fold excess) |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 0.1-1 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in water (prepare fresh) | 1-5 mM |

| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 100-200 mM in water/DMSO | 0.5-5 mM (Ligand:Copper ratio of 5:1) |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for labeling azide-modified biomolecules with this compound. Optimization may be required for specific applications.

-

Prepare Reagents:

-

Dissolve the azide-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare stock solutions of this compound, CuSO₄, sodium ascorbate (B8700270), and a copper(I)-stabilizing ligand (e.g., THPTA) as indicated in Table 2. The sodium ascorbate solution should be prepared fresh.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled biomolecule, this compound, and the copper(I)-stabilizing ligand.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purification:

-

Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

-

Protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

This protocol outlines the key steps for labeling and enriching newly synthesized proteins from cell culture.

-

Metabolic Labeling:

-

Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

-

Click Chemistry:

-

Perform the CuAAC reaction as described in Protocol 4.1 to attach this compound to the AHA-labeled proteins in the cell lysate.

-

-

Affinity Purification:

-

Incubate the lysate containing the biotinylated proteins with streptavidin-conjugated beads (e.g., magnetic beads or agarose (B213101) resin) to capture the labeled proteins.[15][16]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by on-bead digestion with a protease (e.g., trypsin) for mass spectrometry analysis.

-

Mandatory Visualizations

Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Caption: Metabolic Glycoengineering and Detection Workflow.

Conclusion

This compound is a powerful and versatile tool that has significantly advanced our ability to study complex biological systems. Its well-defined structure, combining the robust biotin-streptavidin interaction with the efficiency and specificity of click chemistry, provides researchers with a reliable method for the labeling, isolation, and characterization of a wide range of biomolecules. The applications of this reagent continue to expand, promising further breakthroughs in our understanding of cellular processes and the development of novel therapeutic strategies.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. BONCAT-based Profiling of Nascent Small and Alternative Open Reading Frame-encoded Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. neb.com [neb.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

Biotin-PEG4-amide-Alkyne: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Biotin-PEG4-amide-Alkyne. This versatile reagent is a cornerstone in modern bioconjugation and proteomic studies, enabling the efficient and specific labeling of biomolecules.

Core Chemical Properties

This compound is a biotinylation reagent that features a terminal alkyne group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) moiety.[1][2][3][4][5] This strategic design imparts several advantageous chemical properties that are critical for its function in biological systems. The terminal alkyne allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, forming a stable triazole linkage with azide-modified molecules.[6][1][2][4][5][7][8][9][10][11][12]

The integrated PEG4 spacer is a key feature, enhancing the reagent's aqueous solubility and providing a flexible, long linker that minimizes steric hindrance.[1][2][3][4][5][8][11] This separation between the biotin and the target molecule facilitates efficient binding to avidin (B1170675) or streptavidin proteins, which is crucial for downstream applications such as affinity purification and detection.[1][2][3][4][5][13][8][9][12][14]

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C21H35N3O6S | [3][5][15][16] |

| Molecular Weight | 457.58 g/mol | [6][17][16] |

| Alternate Molecular Weight | 457.59 g/mol | [3][18] |

| Alternate Molecular Weight | 457.6 g/mol | [1] |

| Exact Mass | 457.2247 | [13] |

| Appearance | White to grey amorphous solid | [17] |

| Purity | >95% (HPLC) | [6][1][3][5][15] |

| Melting Point | 55-64 °C | [7] |

| Solubility | DMSO, DMF, MeOH | [6][17] |

| Alternate Solubility | Water, DMSO, DCM, DMF | [1][5] |

| Storage Conditions | -20°C, Desiccate | [6][1][5][7][9][17][19] |

| Shipping Conditions | Ambient temperature | [6][1][3][5][17] |

Experimental Protocols

The primary application of this compound is the biotinylation of azide-modified biomolecules via CuAAC click chemistry. This can be applied to proteins that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.

Protocol 1: In Vitro Biotinylation of Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein containing an azide functional group with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

DMSO or DMF for stock solution preparation

-

Copper(II) sulfate (B86663) (CuSO4)

-

Copper ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in deionized water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.

-

Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

-

Add the copper ligand stock solution to a final concentration of 250-1250 µM.

-

Add the CuSO4 stock solution to a final concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

-

-

Incubation:

-

Purification:

-

Verification of Biotinylation:

Protocol 2: Metabolic Labeling and Biotinylation of Cellular Proteins

This protocol describes the metabolic incorporation of an azide-containing amino acid into cellular proteins, followed by lysis and click chemistry-mediated biotinylation.

Materials:

-

Cell culture medium deficient in the amino acid to be replaced (e.g., methionine-free DMEM)

-

Azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)

-

Cell lysis buffer

-

This compound and click chemistry reagents (as in Protocol 1)

-

Streptavidin-agarose beads for enrichment

Procedure:

-

Metabolic Labeling:

-

Culture cells in the appropriate amino acid-deficient medium.

-

Supplement the medium with the azide-containing amino acid analog (e.g., 25-50 µM AHA) and incubate for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Chemistry Reaction:

-

Perform the click chemistry reaction on the cell lysate as described in Protocol 1, adjusting the reagent concentrations based on the total protein concentration of the lysate.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Downstream Analysis:

-

Elute the captured proteins from the beads using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

-

Analyze the enriched proteins by Western blotting or mass spectrometry-based proteomics.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Workflow for biotinylation and purification.

Caption: Metabolic labeling and proteomic analysis workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Biotin Alkyne (PEG4 carboxamide-Propargyl Biotin) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 10. Molecular Probes™ Biotin Alkyne (PEG4 carboxamide-Propargyl Biotin) | Fisher Scientific [fishersci.ca]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. biosynth.com [biosynth.com]

- 18. researchgate.net [researchgate.net]

- 19. encapsula.com [encapsula.com]

- 20. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amide-Alkyne is a versatile chemical tool extensively utilized in bioconjugation and chemical biology. It is a derivative of biotin (B1667282), also known as vitamin B7, that has been functionalized with a tetraethylene glycol (PEG4) linker and a terminal alkyne group. This strategic design imparts unique properties to the molecule, making it an invaluable reagent for the specific and efficient labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The inclusion of the hydrophilic PEG4 spacer enhances the water solubility of the molecule and minimizes steric hindrance, thereby facilitating the interaction between the biotin moiety and its high-affinity binding partners, avidin (B1170675) and streptavidin.[1][4] This guide provides a comprehensive overview of the structure, function, and applications of this compound, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Structure and Function

This compound is a heterobifunctional molecule composed of three key components:

-

Biotin Moiety: This serves as a high-affinity tag, enabling the detection, purification, and immobilization of labeled biomolecules through its strong and specific interaction with avidin and streptavidin.

-

PEG4 Linker: The tetraethylene glycol spacer is a flexible and hydrophilic chain that increases the overall water solubility of the reagent and the resulting biotinylated molecule.[1] This property is particularly advantageous when working with biological samples in aqueous environments. The length of the PEG4 linker also spatially separates the biotin from the conjugated biomolecule, reducing potential steric hindrance and ensuring efficient binding to avidin or streptavidin.[3]

-

Terminal Alkyne Group: This functional group is the reactive handle for "click chemistry."[1] It readily and specifically participates in a copper(I)-catalyzed cycloaddition reaction with an azide-functionalized molecule to form a stable triazole linkage.[1][2] This highly efficient and bioorthogonal reaction allows for the precise labeling of target molecules in complex biological mixtures.

The primary function of this compound is to serve as a biotinylation reagent for molecules containing an azide (B81097) group.[2][3] This process, often referred to as "tagging" or "labeling," is a fundamental technique in various life science research and drug development applications, including proteomics, genomics, and cell biology.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, compiled from various supplier specifications.

| Property | Value | References |

| Molecular Formula | C21H35N3O6S | [1][5][6] |

| Molecular Weight | 457.58 g/mol | [2][5][6] |

| Purity | >95% (typically analyzed by HPLC) | [1][5] |

| Appearance | White to off-white or grey amorphous solid | [5] |

| Solubility | Soluble in water, DMSO, DMF, and methanol. | [1][5] |

| Melting Point | 55-64 °C | [2] |

| Storage Conditions | -20°C, desiccated | [1][5] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common experimental workflows.

General Protocol for Biotinylation of Azide-Modified Proteins using Click Chemistry

This protocol outlines the fundamental steps for labeling a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

TBTA or other copper-coordinating ligand (optional, to improve reaction efficiency and reduce protein damage)

-

Desalting column or dialysis cassette for purification

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

-

Set up the Click Reaction:

-

To the protein solution, add this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.

-

Add the copper(II) sulfate solution to a final concentration of 1 mM.

-

If using a ligand, pre-mix the copper(II) sulfate with the ligand before adding to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

-

Purification: Remove the excess biotin reagent and copper catalyst using a desalting column or by dialysis against a suitable buffer.

-

Quantification of Biotinylation (Optional): The degree of biotin labeling can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit.

-

Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.

Protocol for Labeling Cell Surface Glycans

This protocol describes a method for labeling cell surface glycans that have been metabolically engineered to incorporate an azide-containing sugar.

Materials:

-

Cells with azide-modified surface glycans

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium Ascorbate

-

TBTA ligand

-

Wash Buffer (e.g., PBS with 1% BSA)

-

Lysis Buffer for downstream analysis

Procedure:

-

Cell Preparation: Harvest the cells and wash them three times with ice-cold wash buffer to remove any media components.

-

Prepare Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of sodium ascorbate in water (freshly made).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Labeling Reaction:

-

Resuspend the cells in the wash buffer at a concentration of 1-10 x 10^6 cells/mL.

-

Add this compound to a final concentration of 100-200 µM.

-

Add TBTA to a final concentration of 100 µM.

-

Add CuSO4 to a final concentration of 1 mM.

-

Add sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation: Incubate the cells at room temperature for 30-60 minutes with gentle rocking.

-

Washing: Pellet the cells by centrifugation and wash three times with wash buffer to remove unreacted reagents.

-

Downstream Analysis: The biotin-labeled cells can now be lysed for subsequent enrichment of biotinylated proteins using streptavidin beads, followed by western blotting or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and a common application of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for protein biotinylation via click chemistry.

Caption: Signaling pathway for metabolic labeling and enrichment.

References

A Technical Guide to Biotin-PEG4-amide-Alkyne: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-amide-Alkyne is a versatile heterobifunctional linker widely employed in bioconjugation, chemical biology, and drug development. This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent amide bond connects the biotin to the PEG spacer, ensuring a stable linkage. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in protein labeling, and a workflow diagram for this application.

Core Properties of this compound

The physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental settings.

| Property | Value | References |

| Molecular Formula | C21H35N3O6S | [1][2] |

| Molecular Weight | 457.58 g/mol | [1][2] |

| Appearance | White to grey amorphous solid | [1][2] |

| Solubility | Soluble in DMSO, DMF, and Methanol | [1][2] |

| Storage Conditions | Store at -20°C, desiccated | [1][2] |

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a valuable tool for a variety of applications:

-

Proteomics and Chemoproteomics: It is used to label and enrich azide-modified proteins for identification and quantification. This is particularly useful in activity-based protein profiling (ABPP) and for identifying the cellular targets of covalent inhibitors.

-

PROTACs: This molecule can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[3]

-

Biomolecule Labeling: It enables the biotinylation of a wide range of azide-containing biomolecules, including proteins, nucleic acids, and glycans, for subsequent detection, purification, or immobilization.

-

Drug Delivery: The PEG spacer enhances the solubility and biocompatibility of drug conjugates, making it a useful component in the development of targeted drug delivery systems.

Experimental Protocol: Biotinylation of Azide-Modified Proteins via CuAAC

This protocol details the steps for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified protein with this compound.

Materials:

-

Azide-modified protein sample

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium Ascorbate (B8700270)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO

-

Desalting column for protein purification

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh for each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer to a final volume of 140 µL.[4]

-

Add 20 µL of the 10 mM this compound stock solution.

-

Add 10 µL of the 100 mM THPTA/TBTA solution and vortex briefly.[4]

-

Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.[4]

-

-

Initiation of the Click Reaction:

-

Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[4]

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4]

-

-

Purification of the Biotinylated Protein:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable buffer.

-

-

Analysis:

-

The biotinylated protein is now ready for downstream applications such as western blotting with streptavidin-HRP, affinity purification using streptavidin-coated beads, or mass spectrometry analysis.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the biotinylation of an azide-modified protein using this compound.

References

An In-depth Technical Guide to Biotin-PEG4-amide-Alkyne: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-amide-Alkyne, a key reagent in bioconjugation and molecular biology. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, and present relevant quantitative data to inform experimental design.

Core Concepts: Understanding the Molecule

This compound is a trifunctional molecule designed for the targeted biotinylation of biomolecules. Its structure consists of three key components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tag for detection, purification, and immobilization of biomolecules.

-

PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic four-unit polyethylene (B3416737) glycol spacer. This linker enhances the water solubility of the entire molecule and provides a flexible arm that minimizes steric hindrance between the biotin and the target biomolecule. This increased distance often improves the accessibility of the biotin moiety for binding to streptavidin or avidin.

-

Terminal Alkyne: A highly reactive functional group that serves as a handle for covalent bond formation. The terminal alkyne is specifically designed to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

The amide linkage connects the biotin-PEG4 moiety to the alkyne group, providing a stable connection.

Caption: Key functional components of the this compound molecule.

Mechanism of Action: The Power of Click Chemistry

The primary mechanism of action for this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This "click" reaction forms a stable triazole linkage between the alkyne group on the biotin reagent and an azide-modified target molecule.[1][2]

The CuAAC reaction is highly efficient, specific, and biocompatible, allowing for the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, often in complex biological mixtures.[2]

Caption: The CuAAC reaction mechanism for biotinylating an azide-modified molecule.

Data Presentation: Physicochemical and Reaction Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 457.58 g/mol | [3] |

| Chemical Formula | C21H35N3O6S | [3] |

| Purity | >95% (typically by HPLC) | [3] |

| Solubility | Soluble in DMSO, DMF, and water | [4] |

| Storage Temperature | -20°C | |

| Reaction pH Range | 4-11 (for CuAAC) | [5] |

| Reaction Time | Typically 30 minutes to overnight, depending on conditions | [6] |

| Reaction Efficiency | High to quantitative yields under optimal conditions | [2][5] |

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for labeling azide-modified biomolecules with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for dissolving reagents

-

Purification resin (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 1.5 to 10-fold molar excess of the biotin-alkyne reagent over the azide-biomolecule is recommended.

-

Add the TBTA ligand to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing. Reaction times may need to be optimized.

-

-

Purification:

-

Remove excess reagents by size-exclusion chromatography, dialysis, or other appropriate purification methods.

-

Caption: A generalized workflow for the biotinylation of biomolecules via CuAAC.

Protocol for Labeling of Alkyne-Modified Oligonucleotides and DNA

This protocol is specifically tailored for the biotinylation of nucleic acids.[7][8]

Materials:

-

Alkyne-modified oligonucleotide or DNA

-

Biotin-PEG4-amide-Azide (Note: for alkyne-modified DNA, an azide-biotin reagent is used)

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

DMSO

-

5 mM Ascorbic Acid

-

10 mM Copper(II)-TBTA stock in 55% DMSO

-

Acetone (B3395972) or Ethanol for precipitation

Procedure:

-

Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide or DNA in water in a pressure-tight vial. The concentration can vary (e.g., 20-200 µM).[8]

-

Add Buffer: Add 2M TEAA buffer to a final concentration of 0.2 M.[7][8]

-

Add DMSO and Azide: Add DMSO to 50% of the final volume and then add the biotin-azide stock solution (typically 1.5 times the oligonucleotide concentration).[7][8]

-

Add Ascorbic Acid: Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM.[8]

-

Degas: Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[7][8]

-

Add Catalyst: Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.[8]

-

Incubate: Incubate the reaction at room temperature overnight.[9]

-

Precipitate: Precipitate the labeled oligonucleotide with acetone or DNA with ethanol.[8][9]

-

Wash and Purify: Wash the pellet with acetone and purify the conjugate by methods such as RP-HPLC or PAGE.[8][9]

Detection of Biotinylated Molecules

Once a biomolecule is labeled with this compound, it can be detected, purified, or immobilized using streptavidin or avidin conjugates.

Caption: The principle of detecting biotinylated molecules using streptavidin conjugates.

Conclusion

This compound is a versatile and powerful tool for the specific biotinylation of biomolecules. Its utility is centered on the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition reaction. The inclusion of a hydrophilic PEG4 spacer enhances its solubility and minimizes steric hindrance, making it an excellent choice for a wide range of applications in research, diagnostics, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this reagent in your experimental workflows.

References

- 1. Click Chemistry – Med Chem 101 [medchem101.com]

- 2. bioclone.net [bioclone.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Nexus of Discovery: A Technical Guide to Biotin-Alkyne Applications in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to selectively isolate and identify proteins of interest within a complex cellular environment is paramount. Biotin-alkyne, a powerful molecular tool, has emerged as a cornerstone of modern proteomic workflows, enabling researchers to tag, capture, and characterize proteins with remarkable specificity and efficiency. This technical guide delves into the core applications of biotin-alkyne in proteomics, providing a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative insights to empower your research and development endeavors.

At the heart of biotin-alkyne's utility lies the principles of bioorthogonal chemistry.[1] The alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a partner molecule, typically an azide (B81097), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This reaction is highly efficient and specific, allowing for the covalent attachment of a biotin (B1667282) tag to the alkyne-modified protein.[2] The biotin tag then serves as a high-affinity anchor for enrichment using streptavidin or its variants, facilitating the isolation of tagged proteins for subsequent analysis by mass spectrometry.[3][4]

Core Applications in Proteomics

The versatility of the biotin-alkyne system has led to its widespread adoption in several key areas of proteomics research:

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): This technique enables the selective labeling and identification of newly synthesized proteins.[5][6][7] Cells are cultured with a non-canonical amino acid containing an azide or alkyne group, which is incorporated into proteins during translation.[5][6] Subsequent reaction with a biotin-alkyne or biotin-azide probe allows for the specific capture and analysis of the nascent proteome, providing a dynamic snapshot of protein synthesis in response to various stimuli.[5][7]

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[8][9] By incorporating an alkyne handle into these probes, researchers can subsequently attach a biotin tag via click chemistry.[8][9] This allows for the enrichment and identification of active enzymes within a complex proteome, providing valuable insights into enzyme function and regulation.

-

Post-Translational Modification (PTM) Analysis: Biotin-alkyne strategies can be adapted to study a wide range of PTMs. For example, metabolic labeling with alkyne-modified sugars or lipids allows for the selective tagging and enrichment of glycoproteins and lipoproteins, respectively.[2]

Key Experimental Workflow

The general workflow for biotin-alkyne based proteomic experiments involves several key steps, as illustrated in the diagram below.

Caption: General experimental workflow for biotin-alkyne based proteomics.

The Critical Role of Cleavable Linkers

A significant advancement in biotin-alkyne technology is the development of cleavable linkers.[5][10] These linkers allow for the release of the captured proteins from the streptavidin beads under mild conditions, which offers several advantages over the harsh, denaturing conditions required to disrupt the strong biotin-streptavidin interaction.[5] Benefits include reduced co-elution of non-specifically bound proteins and streptavidin-derived peptides, leading to cleaner samples and improved mass spectrometry analysis.[5][6]

Several types of cleavable linkers have been developed, each with a different cleavage chemistry:

-

Acid-cleavable: These linkers, such as the dialkoxydiphenylsilane (DADPS) linker, are cleaved under mild acidic conditions (e.g., 10% formic acid).[6][10] The DADPS linker has been shown to be highly efficient and leaves a small mass tag on the protein after cleavage.[10]

-

Photocleavable: These linkers are cleaved upon exposure to UV light at a specific wavelength.[5][10]

-

Redox-cleavable: These linkers contain a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]

The choice of cleavable linker depends on the specific experimental requirements, such as the acid sensitivity of the target proteins or post-translational modifications.[11]

Caption: Schematic of a cleavable biotin-alkyne probe and the release mechanism.

Quantitative Data Summary

The efficiency of enrichment and the number of identified proteins are critical metrics in any proteomics experiment. The choice of biotin-alkyne probe, particularly the use of a cleavable linker, can significantly impact these outcomes.

| Biotin-Alkyne Probe Type | Enrichment Strategy | Number of Identified Peptides | Key Findings | Reference |

| Cleavable (DADPS) | Peptide-level enrichment (DidBIT) | >2x more than uncleavable | DADPS significantly improves sensitivity and quantification in BONCAT experiments. | [7] |

| Uncleavable | Peptide-level enrichment (DidBIT) | Baseline | Lower identification and quantification compared to cleavable DADPS. | [7] |

| Cleavable (DADPS) | Protein-level enrichment | - | Superior to other cleavable linkers for LC-MS analysis. | [6] |

| Various Cleavable Linkers | Peptide-centric chemoproteomics | Varies by linker and workflow | DADPS in a protein "click", peptide "capture" workflow showed the best performance. | [11] |

Detailed Experimental Protocols

Protocol 1: BONCAT for Labeling Newly Synthesized Proteins

This protocol is adapted from established methods for labeling newly synthesized proteins in cultured cells using the methionine analog azidohomoalanine (AHA), followed by biotin-alkyne conjugation.[6][12]

Materials:

-

Mammalian cells of interest

-

DMEM for SILAC (or other methionine-free media)

-

L-azidohomoalanine (AHA)

-

Biotin-alkyne (e.g., Biotin-PEG4-alkyne or an acid-cleavable version like DADPS-alkyne)

-

Click chemistry reaction buffer components: Tris-HCl, copper(II) sulfate (B86663) (CuSO₄), Tris(2-carboxyethyl)phosphine hydrochloride (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin or Neutravidin agarose (B213101) beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl for non-cleavable linkers; 10% formic acid for DADPS linker)

-

Reagents for protein digestion (DTT, iodoacetamide, trypsin)

-

Reagents for mass spectrometry analysis

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Wash cells with PBS and replace the growth medium with methionine-free medium.

-

Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine stores.

-

Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash the labeled cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the click chemistry reaction components. A typical reaction mixture includes:

-

Biotin-alkyne (final concentration ~100 µM)

-

TCEP (final concentration ~1 mM)

-

TBTA (final concentration ~100 µM)

-

CuSO₄ (final concentration ~1 mM)

-

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the proteins using cold acetone (B3395972) or a chloroform/methanol precipitation method to remove excess click chemistry reagents.

-

Resuspend the protein pellet in a buffer compatible with affinity purification (e.g., 1% SDS in PBS).

-

-

Affinity Purification:

-

Equilibrate the streptavidin/neutravidin beads with the resuspension buffer.

-

Incubate the protein sample with the beads for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone) is recommended.

-

-

Elution:

-

For non-cleavable linkers: Elute the bound proteins by boiling the beads in a sample buffer containing SDS and a reducing agent.

-

For acid-cleavable (DADPS) linkers: Elute by incubating the beads in 10% formic acid for 30-60 minutes at room temperature.[10] Neutralize the eluate with ammonium (B1175870) hydroxide.

-

-

Protein Digestion and Mass Spectrometry:

-

Reduce and alkylate the eluted proteins.

-

Digest the proteins into peptides using trypsin.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Analyze the peptides by LC-MS/MS.

-

Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol provides a general framework for ABPP using an alkyne-functionalized probe.

Materials:

-

Cell or tissue lysate

-

Alkyne-functionalized activity-based probe

-

Biotin-azide

-

Click chemistry reaction components (as in Protocol 1)

-

Streptavidin beads

-

Wash and elution buffers

-

Reagents for protein digestion and mass spectrometry

Procedure:

-

Proteome Labeling:

-

Biotin-Azide Conjugation (Click Chemistry):

-

Perform the click chemistry reaction as described in Protocol 1, step 3, but using a biotin-azide reagent instead of biotin-alkyne.[9]

-

-

Affinity Purification, Elution, and Analysis:

-

Proceed with protein precipitation (optional), affinity purification, elution, and subsequent protein digestion and mass spectrometry analysis as detailed in Protocol 1, steps 4-7.

-

Conclusion

Biotin-alkyne has proven to be an indispensable tool in the proteomics toolbox, offering a robust and versatile method for the selective enrichment and identification of specific protein populations. The ongoing development of novel cleavable linkers and optimized experimental workflows continues to enhance the sensitivity and scope of these approaches. By understanding the fundamental principles and leveraging the detailed protocols provided in this guide, researchers can effectively harness the power of biotin-alkyne to unravel the complexities of the proteome and accelerate discoveries in both basic research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 9. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Biotin-PEG4-amide-Alkyne: A Technical Guide to Advanced Click Chemistry Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Biotin-PEG4-amide-Alkyne, a versatile reagent for the biotinylation of molecules through copper-catalyzed or copper-free click chemistry. Its unique structure, incorporating a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, makes it an invaluable tool for a wide range of applications in life sciences and drug development. This document provides a comprehensive overview of its properties, detailed experimental protocols, and key applications.

Core Concepts and Structure

This compound is a chemical probe that enables the covalent attachment of biotin to a target molecule bearing an azide (B81097) group. This process, known as click chemistry, is highly specific, efficient, and biocompatible, allowing for precise labeling in complex biological systems.

The key components of the this compound molecule are:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and purification assays.

-

PEG4 Spacer: A tetra-polyethylene glycol linker that increases the hydrophilicity of the molecule. This PEG spacer arm reduces aggregation, minimizes steric hindrance, and improves solubility in aqueous buffers, which is crucial for biological applications.

-

Amide-Alkyne: The terminal alkyne group is the reactive handle for the click chemistry reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an azide-modified target molecule.

Below is a diagram illustrating the logical relationship of these components.

Caption: Functional components of this compound and its interactions.

Physicochemical and Performance Data

The following table summarizes the key properties and performance metrics of a typical this compound reagent.

| Property | Value |

| Molecular Weight | 526.68 g/mol |

| Formula | C24H38N6O5S |

| Purity | >95% |

| Solubility | Soluble in DMSO, DMF, and water |

| Storage | -20°C, desiccated, protected from light |

| Excitation/Emission | Not applicable (non-fluorescent) |

| Click Reaction Efficiency | Typically >90% with optimal conditions |

| Binding Affinity (Biotin-Streptavidin) | Kd ≈ 10⁻¹⁵ M |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Workflow for Click Chemistry Labeling

The overall process of labeling a target molecule with this compound followed by detection is outlined below.

Caption: General experimental workflow for biotinylation using click chemistry.

Protocol for Labeling of a Purified Protein

This protocol describes the biotinylation of a purified protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Click-&-Go™ Protein Reaction Buffer Kit (or individual components: CuSO4, TBTA ligand, TCEP)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail consists of copper(II) sulfate (B86663) (CuSO4), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., TCEP or sodium ascorbate).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (typically 1-10 mg/mL) with the this compound stock solution. The final concentration of the alkyne probe should be in molar excess (e.g., 10- to 50-fold) over the protein.

-

Add the freshly prepared click reaction cocktail to the protein-alkyne mixture. The final volume should be adjusted with the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. For sensitive proteins, the incubation can be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess unreacted this compound and reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Verification:

-

Confirm the biotinylation of the target protein using a Western blot with a streptavidin-HRP conjugate or through a dot blot assay.

-

Protocol for Labeling of Live Cells

This protocol outlines the labeling of metabolically incorporated azide-containing biomolecules in living cells.

Materials:

-

Cells cultured with an azide-containing metabolic precursor (e.g., Ac4ManNAz for sialic acid labeling)

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction cocktail (as described in 3.2)

-

Streptavidin-fluorophore conjugate for imaging

Procedure:

-

Cell Culture and Metabolic Labeling:

-

Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-72 hours to allow for incorporation into biomolecules.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Click Reaction:

-

Prepare the click reaction cocktail.

-

Incubate the fixed and permeabilized cells with the click reaction cocktail containing this compound (typically 10-100 µM) for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS to remove unreacted reagents.

-

-

Detection:

-

Incubate the cells with a streptavidin-fluorophore conjugate in a suitable blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

The cells are now ready for imaging by fluorescence microscopy.

-

Applications in Research and Drug Development

The versatility of this compound makes it suitable for a wide array of applications.

Proteomics and Protein Profiling

-

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to label active enzymes in a complex proteome. An azide-modified probe can be used to tag a class of enzymes, which are then biotinylated using this compound for enrichment and subsequent identification by mass spectrometry.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

-

Metabolic Labeling: As described in the cell labeling protocol, metabolic precursors containing azide groups can be incorporated into various biomolecules like glycans, proteins, or nucleic acids. Subsequent click reaction with this compound allows for their visualization and pull-down.

Drug Discovery and Development

-

Target Identification and Validation: A drug candidate can be modified with an alkyne group. If this drug binds to its target protein within a cell lysate or in living cells, the protein can be subsequently biotinylated and isolated for identification.

-

High-Throughput Screening: Biotin-streptavidin-based assays are amenable to high-throughput screening formats, such as ELISA and AlphaScreen, to identify molecules that interact with a specific target.

Glycobiology

-

Glycan Profiling: Metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) followed by click chemistry with this compound is a powerful method for studying the glycome of cells and organisms.

Conclusion

This compound is a robust and versatile tool for the specific and efficient biotinylation of azide-modified molecules. Its hydrophilic PEG spacer enhances its utility in biological systems by improving solubility and reducing steric hindrance. The high-affinity interaction between biotin and streptavidin provides a reliable method for the detection, purification, and quantification of labeled targets. The detailed protocols and application examples provided in this guide serve as a starting point for researchers to incorporate this powerful reagent into their experimental workflows, advancing our understanding of complex biological processes and accelerating drug discovery efforts.

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its remarkable efficiency, broad functional group tolerance, and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][3][4] This guide provides a comprehensive technical overview of the CuAAC reaction, including its core mechanism, quantitative performance data, detailed experimental protocols, and its application in the drug discovery workflow.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version proceeds readily at or near room temperature to exclusively afford the 1,4-disubstituted triazole product.[5][6] This transformation boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[6][7][8]

The currently accepted mechanism involves a dinuclear copper intermediate and proceeds through the following key steps:

-

Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270), or from Cu(I) salts (e.g., CuI, CuBr).[1][6][7]

-

Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination and Cycloaddition: The copper-acetylide complex then coordinates with the azide. A second copper atom plays a crucial role in activating the azide and stabilizing the transition state, leading to the formation of a six-membered copper metallacycle.[6]

-

Rearrangement and Protonolysis: The metallacycle rearranges to a more stable triazolyl-copper intermediate. Subsequent protonolysis, often by a molecule of the alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the catalytic cycle to continue.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is highly dependent on the choice of catalyst, ligand, and solvent. The following tables provide a summary of quantitative data for easy comparison.

Table 1: Comparison of Copper Sources and Ligands for the CuAAC of Benzyl Azide with Phenylacetylene

| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |

| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low |

| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 |

| CuSO₄·5H₂O / Sodium Ascorbate | 1 / 5 | t-BuOH/H₂O (1:1) | 1-4 h | High |

| Cu/C (heterogeneous) | - | DCM | ~2 min (flow) | Quantitative |

Table 2: Performance of Various Alkyne Substrates in Ligand-Accelerated CuAAC

This table summarizes the time required to reach 50% and 90% of maximum fluorescence in a kinetic assay using a fluorogenic azidocoumarin, indicating the relative reactivity of different alkyne functionalities under bioconjugation conditions (10 µM Cu⁺).[9]

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

| Propiolamides | ||

| Secondary Propiolamide | ~5 | ~15 |

| Tertiary Propiolamide | ~8 | ~25 |

| Propargyl Derivatives | ||

| Propargyl Ethers | ~6-7 | ~20-22 |

| N-Propargylamide | ~10 | ~30 |

| Propargylamines | ~12-15 | ~35-45 |

| Propargyl Alcohol | ~18 | ~50 |

| Aromatic & Aliphatic Alkynes | ||

| Phenylacetylene | ~25 | >60 |

| 1-Octyne | ~30 | >60 |

Table 3: Observed Second-Order Specific Activities for CuAAC with a Hybrid Ligand in Various Solvents

The following data shows the effect of solvent on the reaction rate, highlighting the importance of the solvent's donor ability.[10]

| Polar Organic Co-solvent (70% in 20% H₂O, 10% DMSO) | Ligand:Cu Ratio | Observed Second-Order Specific Activity (M⁻¹s⁻¹) |

| DMSO | 1:1 | ~120 |

| 2:1 | ~110 | |

| NMP | 1:1 | ~100 |

| 2:1 | ~90 | |

| DMF | 1:1 | ~80 |

| 2:1 | ~70 | |

| Acetonitrile | 1:1 | ~60 |

| 2:1 | ~20 | |

| Acetone | 1:1 | ~40 |

| 2:1 | ~10 |

Experimental Protocols

The following are detailed methodologies for performing the CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the reaction of organic azides with terminal alkynes in a laboratory setting.[11]

Materials and Reagents:

-

Terminal alkyne (1.0 eq.)

-

Organic azide (1.0-1.1 eq.)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.)

-

Sodium ascorbate (0.1-0.2 eq.)

-

tert-Butanol (B103910) (t-BuOH)

-

Deionized water

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne and the organic azide in a 1:1 mixture of tert-butanol and deionized water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Alkyne-Modified Protein

This protocol is adapted for the conjugation of a biomolecule, such as a protein, that has been modified to contain a terminal alkyne.[2][12]

Materials and Reagents:

-

Alkyne-modified protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7)

-

Azide-containing cargo (e.g., fluorescent dye, biotin) stock solution in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents: Prepare fresh stock solutions of sodium ascorbate.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution to the desired final concentration.

-

Azide-containing cargo to the desired final concentration (typically a slight excess relative to the protein).

-

A premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.

-

Aminoguanidine hydrochloride to a final concentration of 5 mM.

-

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate is typically around 5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light if using a light-sensitive dye.

-

Purification: Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer, which may contain a chelating agent like EDTA to remove any residual copper.

Mandatory Visualizations

Experimental Workflow for a Typical CuAAC Reaction

Logical Relationship of CuAAC in a Drug Discovery Workflow

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of Biotin-PEG4-amide-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG4-amide-Alkyne, a key reagent in bioconjugation and drug delivery. It includes a summary of its solubility in aqueous and organic solvents, a detailed experimental protocol for solubility determination, and illustrates a common experimental workflow.

Core Concept: The Role of PEGylation in Solubility

This compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, which plays a crucial role in its physicochemical properties. The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the molecule to which it is attached.[1][2][3][4][5] This increased water solubility can reduce the aggregation of labeled proteins when stored in solution.[6][7][8]

Solubility Data

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While precise quantitative values can vary between batches and manufacturers, the following table summarizes the available solubility information.

| Compound | Solvent | Solubility | Notes |

| This compound | Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media.[1][3][9][10][11] |

| DMSO | Soluble | [9][10][12][13] | |

| Other Organic Solvents | Soluble in DCM, DMF, Acetonitrile, MeOH | [9][12][13][14][15] | |

| Biotin-PEG4-NHS ester (for comparison) | Water | 10 mg/mL | A structurally similar compound providing a quantitative reference.[16] |

| DMSO | 10 mg/mL | [16] |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound, adapted from the widely used shake-flask method.[17][18]

1. Materials:

- This compound

- Solvent of interest (e.g., ultrapure water, DMSO)

- Vials with screw caps

- Orbital shaker or vortex mixer

- Microcentrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

2. Procedure:

- Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

- Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

- Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

- After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

- Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

- Filter the supernatant through a syringe filter to remove any remaining microparticles.

- Dilute the clear filtrate to a concentration within the linear range of the analytical method.

- Quantify the concentration of this compound in the diluted filtrate using a pre-calibrated HPLC or other appropriate method.

- Calculate the original concentration in the saturated solution to determine the solubility.

Application Workflow: Click Chemistry Biotinylation

This compound is frequently utilized in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry."[9][10][11][13] This reaction allows for the efficient and specific labeling of azide-containing molecules with biotin. The biotinylated molecules can then be used for purification or detection via their strong affinity for avidin (B1170675) or streptavidin.[9][11]

References

- 1. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]

- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]

- 5. mPEG-Biotin (Biotin-PEG) | Wide MW Range | Biopharma PEG [biochempeg.com]

- 6. goldbio.com [goldbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 10. medkoo.com [medkoo.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Biotin-PEG4-NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 15. Biotin-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Biotin-PEG4-amide-Alkyne in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction